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molecular formula C9H9BrClNO B110724 N-(4-bromo-3-chloro-2-methylphenyl)acetamide CAS No. 125328-80-5

N-(4-bromo-3-chloro-2-methylphenyl)acetamide

Cat. No. B110724
M. Wt: 262.53 g/mol
InChI Key: KKYLGFXKQCOIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807691B2

Procedure details

Dissolve N-(4-bromo-3-chloro-2-methyl-phenyl)-acetamide (10 g, 38 mmol) in N-methylpyrrolidinone (60 mL) and sparge with nitrogen. Add copper cyanide (10.2 g, 114 mol) and copper iodide (21.8 g, 114 mol) and stir under nitrogen at 130° C. for 72 h. Cool the reaction and add ethylene diamine (100 mL), along with water (300 mL). Extract the reaction mixture with EtOAc. Separate and dry the organic portion over Na2SO4, filter, and concentrate. Dissolve the resulting residue in 1:1 EtOH/concentrated HCl. Stir at reflux temperature for 30 min, cool and concentrate to half of the volume. Add water (500 mL) and filter. Rinse the filter cake with water and isolate 5.0 g (79%) of the title compound as a white solid. MS: MS (ESI−): 207 (M−1)−. MS (ESI+): 209 (M+1)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
21.8 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)C)=[C:4]([CH3:12])[C:3]=1[Cl:13].[Cu](C#N)[C:15]#[N:16].C(N)CN.O>CN1CCCC1=O.[Cu](I)I>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]#[N:16])=[C:3]([Cl:13])[C:4]=1[CH3:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)NC(C)=O)C)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
21.8 g
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(CN)N
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparge with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
Extract the reaction mixture with EtOAc
CUSTOM
Type
CUSTOM
Details
Separate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic portion over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the resulting residue in 1:1 EtOH/concentrated HCl
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to half of the volume
FILTRATION
Type
FILTRATION
Details
Add water (500 mL) and filter
WASH
Type
WASH
Details
Rinse the filter cake with water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C#N)C=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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